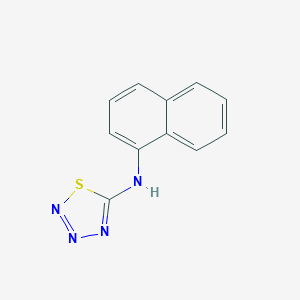
N-Naphthyl-1,2,3,4-thiatriazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthyl-1,2,3,4-thiatriazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential to inhibit the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, this compound has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Biochemische Und Physiologische Effekte
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been reported to exhibit significant antifungal and antimicrobial activities. Additionally, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme kinetics. Moreover, this compound has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities, which makes it a potential candidate for drug development. However, one of the limitations of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Naphthyl-1,2,3,4-thiatriazol-5-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies should focus on improving the synthesis method of N-Naphthyl-1,2,3,4-thiatriazol-5-amine to increase its yield and solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-chloronaphthalene with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate to obtain N-Naphthyl-1,2,3,4-thiatriazol-5-amine. Other methods involve the reaction of 2-nitronaphthalene with thiosemicarbazide or the reaction of 2-aminonaphthalene with thiosemicarbazide in the presence of acetic acid.
Eigenschaften
CAS-Nummer |
10320-97-5 |
|---|---|
Produktname |
N-Naphthyl-1,2,3,4-thiatriazol-5-amine |
Molekularformel |
C11H8N4S |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
N-naphthalen-1-ylthiatriazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c1-2-6-9-8(4-1)5-3-7-10(9)12-11-13-14-15-16-11/h1-7H,(H,12,13,15) |
InChI-Schlüssel |
NRPSYMDXSNYVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
Andere CAS-Nummern |
10320-97-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




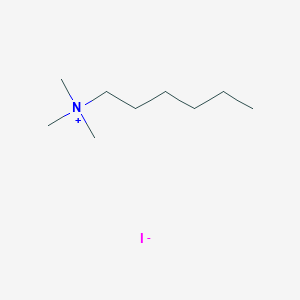
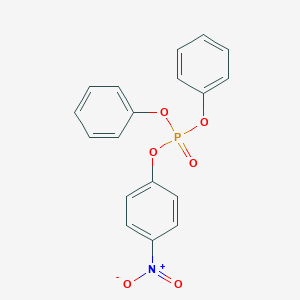
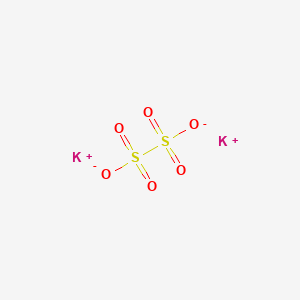
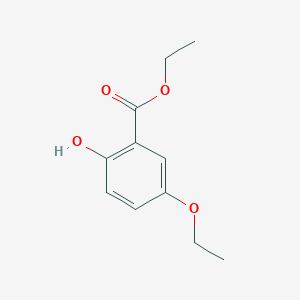

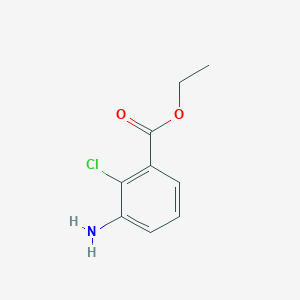
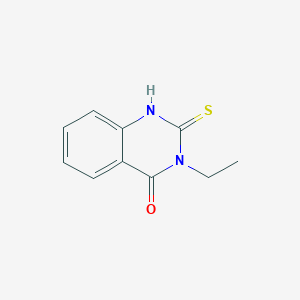
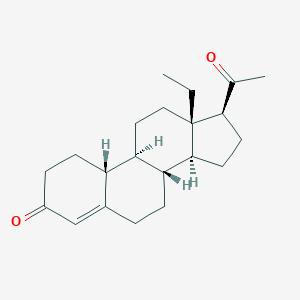
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
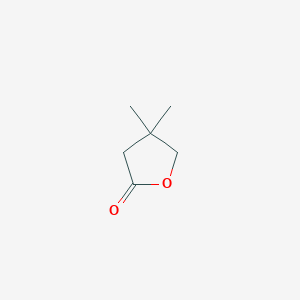
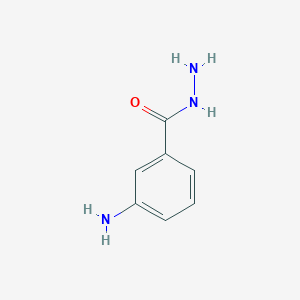
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)
